
1,3-Bis(piperidin-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(piperidin-1-ylmethyl)urea is a chemical compound with the molecular formula C₁₃H₂₆N₄O It consists of a urea core substituted with two piperidin-1-ylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(piperidin-1-ylmethyl)urea can be synthesized through the nucleophilic addition of piperidine to isocyanate derivatives. One common method involves the reaction of piperidine with a urea derivative under mild conditions. The reaction typically proceeds in the presence of a catalyst or under basic conditions to facilitate the nucleophilic attack on the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(piperidin-1-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The urea group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl groups can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(piperidin-1-ylmethyl)benzene: Similar in structure but with a benzene core instead of a urea core.
1,3-Bis(piperidin-1-ylmethyl)thiourea: Contains a thiourea group instead of a urea group, which can alter its chemical and biological properties.
Uniqueness
1,3-Bis(piperidin-1-ylmethyl)urea is unique due to its specific combination of a urea core with piperidin-1-ylmethyl groups, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
5422-93-5 |
|---|---|
Fórmula molecular |
C13H26N4O |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
1,3-bis(piperidin-1-ylmethyl)urea |
InChI |
InChI=1S/C13H26N4O/c18-13(14-11-16-7-3-1-4-8-16)15-12-17-9-5-2-6-10-17/h1-12H2,(H2,14,15,18) |
Clave InChI |
HHSZJAYUASPUNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CNC(=O)NCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


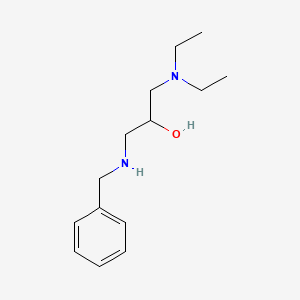
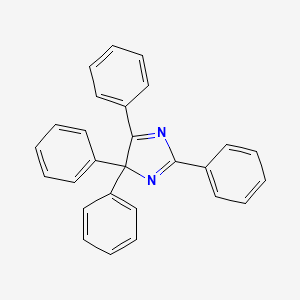

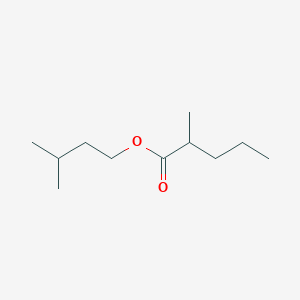
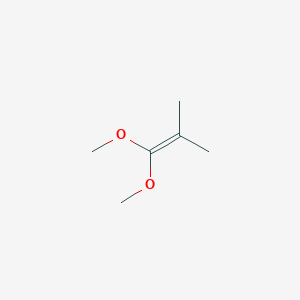
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
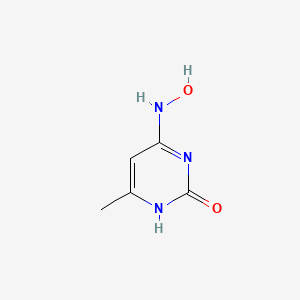
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
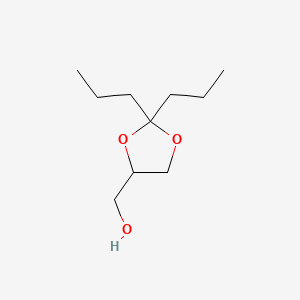
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)

